(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is an organic compound that features a piperidine ring, a phenyl group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine typically involves the following steps:
Formation of the imine bond: This can be achieved by reacting 4-iodoaniline with benzaldehyde in the presence of an acid catalyst to form the corresponding imine.
Introduction of the piperidine ring: The imine can then be reacted with piperidine under basic conditions to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperidine rings.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the phenyl and piperidine rings.
Reduction: The primary amine derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological conditions.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine is not well-documented. it is likely to interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the iodophenyl group suggests potential interactions with iodine-sensitive pathways.
Comparison with Similar Compounds
- (E)-N-(4-Bromophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- (E)-N-(4-Chlorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
- (E)-N-(4-Fluorophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine
Comparison:
- Uniqueness: The iodophenyl group in (E)-N-(4-Iodophenyl)-1-phenyl-1-(piperidin-1-yl)methanimine provides unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and more polarizable, which can influence the compound’s reactivity and interactions.
- Reactivity: The iodophenyl group is more reactive in substitution reactions compared to bromine, chlorine, and fluorine analogs, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
52807-39-3 |
---|---|
Molecular Formula |
C18H19IN2 |
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-(4-iodophenyl)-1-phenyl-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C18H19IN2/c19-16-9-11-17(12-10-16)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI Key |
GZGGMEGUWJXLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC2=CC=C(C=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.